2,5-dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2,5-dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,5-dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe or inhibitor in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential as a CDK2 inhibitor.
Uniqueness
2,5-dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
2166112-94-1 |
---|---|
Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 |
Purity |
95 |
Origin of Product |
United States |
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